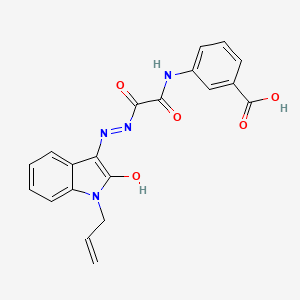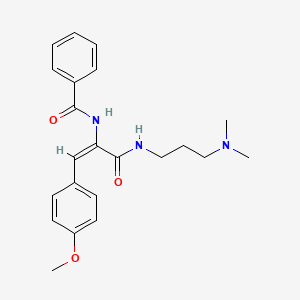
N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a dimethylamino group, a methoxyphenyl group, and a benzamide moiety, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Vinyl Intermediate: The initial step involves the preparation of a vinyl intermediate through a Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde or ketone to form the vinyl group.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. This can be achieved using dimethylamine and an appropriate leaving group.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide. This can be done using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science.
作用機序
The mechanism of action of N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-hydroxy-phenyl)-vinyl)-benzamide
- N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-chloro-phenyl)-vinyl)-benzamide
- N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-nitro-phenyl)-vinyl)-benzamide
Uniqueness
Compared to similar compounds, N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide stands out due to the presence of the methoxy group, which can enhance its solubility and bioavailability. Additionally, the methoxy group can influence the compound’s electronic properties, potentially leading to unique reactivity and interaction profiles.
特性
分子式 |
C22H27N3O3 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
N-[(E)-3-[3-(dimethylamino)propylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H27N3O3/c1-25(2)15-7-14-23-22(27)20(16-17-10-12-19(28-3)13-11-17)24-21(26)18-8-5-4-6-9-18/h4-6,8-13,16H,7,14-15H2,1-3H3,(H,23,27)(H,24,26)/b20-16+ |
InChIキー |
FXXOLWVBSYRXJX-CAPFRKAQSA-N |
異性体SMILES |
CN(C)CCCNC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2 |
正規SMILES |
CN(C)CCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



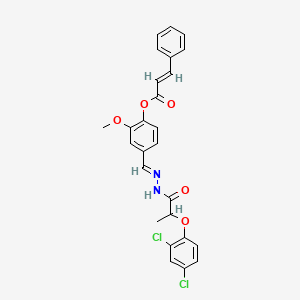
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001909.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)

![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)
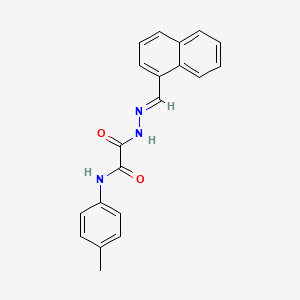
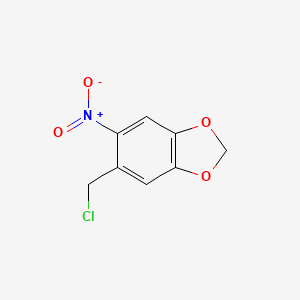
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12001944.png)


![4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)
![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)
